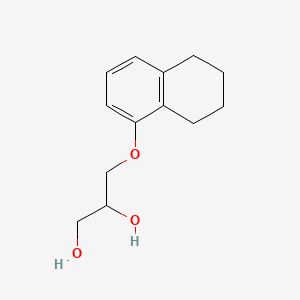
3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol is a chemical compound that belongs to the class of naphthyloxy derivatives. This compound is characterized by the presence of a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative. The compound also contains a propanediol moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol typically involves the reaction of a naphthyloxy precursor with a propanediol derivative. One common method involves the use of ethyl 2-(8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetate as a starting material. This compound undergoes a series of reactions, including photocyclization and hydrogenation, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl groups in the propanediol moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce fully hydrogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propanediol moiety may play a role in enhancing the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-1,6,7-naphthalenetriols: These compounds share a similar naphthalene ring system but differ in the number and position of hydroxyl groups.
Ethyl 2-(8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetate: A precursor used in the synthesis of the target compound.
Uniqueness
3-(5,6,7,8-Tetrahydro-1-naphthyloxy)-1,2-propanediol is unique due to its specific combination of a tetrahydronaphthalene ring and a propanediol moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
63991-83-3 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C13H18O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h3,5,7,11,14-15H,1-2,4,6,8-9H2 |
Clave InChI |
AHBRRAXTNYHHPH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC=C2OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


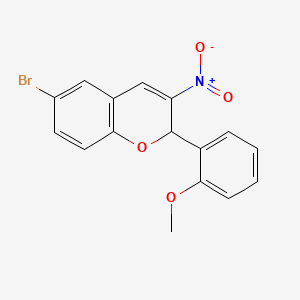
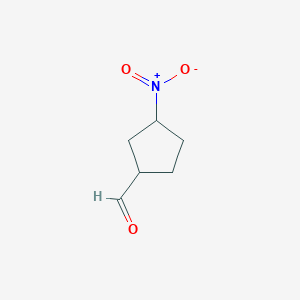
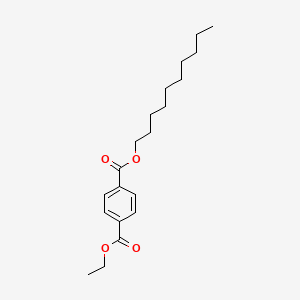
![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)
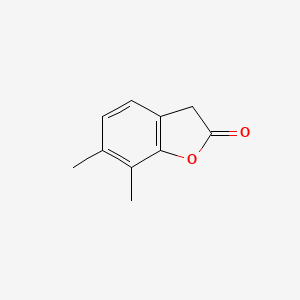
![5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13951658.png)
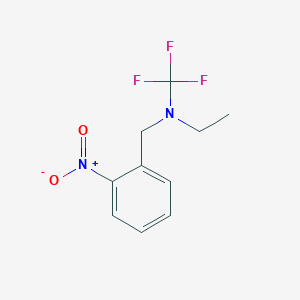
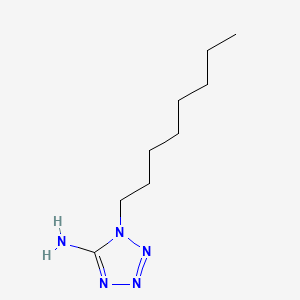
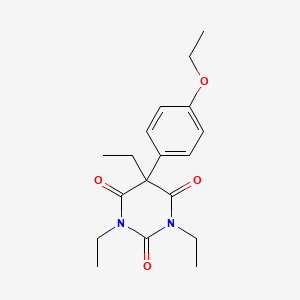
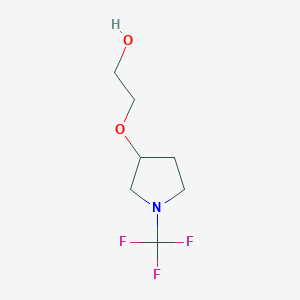
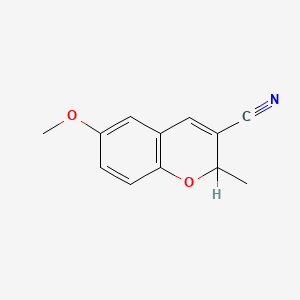
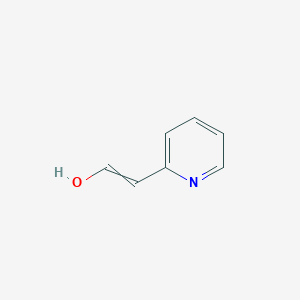
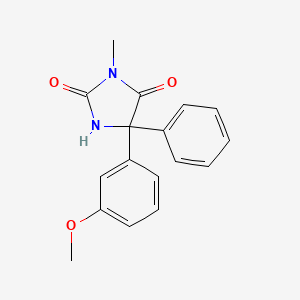
![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)
